molecular formula C10H7IN2 B14141879 1H-Indole-3-acetonitrile, 4-iodo- CAS No. 89245-36-3

1H-Indole-3-acetonitrile, 4-iodo-

Cat. No.: B14141879
CAS No.: 89245-36-3
M. Wt: 282.08 g/mol
InChI Key: FPBHXYPVNWHLHT-UHFFFAOYSA-N
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Description

1H-Indole-3-acetonitrile, 4-iodo- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 1H-Indole-3-acetonitrile, 4-iodo- typically involves the iodination of 1H-Indole-3-acetonitrile. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or under reflux conditions.

Industrial production methods for indole derivatives often involve multi-step synthesis routes, starting from commercially available precursors. The Fischer indole synthesis is a well-known method for constructing the indole ring system, which can then be further functionalized to introduce the acetonitrile and iodine groups .

Chemical Reactions Analysis

1H-Indole-3-acetonitrile, 4-iodo- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted indole derivatives, while oxidation and reduction reactions modify the functional groups on the indole ring.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetonitrile, 4-iodo- involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological activities such as cell signaling, gene expression, and metabolic processes . The iodine atom at the 4-position may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

1H-Indole-3-acetonitrile, 4-iodo- can be compared with other indole derivatives, such as:

The presence of the iodine atom in 1H-Indole-3-acetonitrile, 4-iodo- makes it unique, as it can participate in specific substitution reactions and potentially exhibit enhanced biological activity.

Properties

CAS No.

89245-36-3

Molecular Formula

C10H7IN2

Molecular Weight

282.08 g/mol

IUPAC Name

2-(4-iodo-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C10H7IN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2

InChI Key

FPBHXYPVNWHLHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=CN2)CC#N

Origin of Product

United States

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